molecular formula C22H21BrClFN4OS B2654370 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1185142-58-8

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2654370
CAS No.: 1185142-58-8
M. Wt: 523.85
InChI Key: RDORWHBTXAVKIA-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide features a structurally complex scaffold combining a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a sulfanyl-linked acetamide moiety. Key structural elements include:

  • A spirocyclic triazadiene system substituted with a 4-bromophenyl group and a methyl group.
  • A sulfanyl bridge connecting the spiro system to an acetamide group.
  • An N-(3-chloro-4-fluorophenyl) substituent on the acetamide, introducing halogen atoms (Cl, F) at meta and para positions.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClFN4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-16-6-7-18(25)17(24)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORWHBTXAVKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves multiple steps, starting with the formation of the triazaspiro ring system. This is typically achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Structural Overview

The compound features a triazaspiro framework that contributes to its unique properties and biological activity. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in biological interactions. Its molecular formula is C25H29BrN4OSC_{25}H_{29}BrN_{4}OS, with a molecular weight of approximately 513.5 g/mol .

Anticancer Activity

Preliminary studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties . The unique spiro structure may enhance the compound's ability to interact with specific cellular targets involved in tumor growth and proliferation. Research into the structure-activity relationship (SAR) of triazaspiro derivatives has shown promising results in inhibiting cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent .

Antimicrobial Effects

The compound's structural characteristics also suggest potential antimicrobial activity . Similar compounds have been reported to exhibit effectiveness against various bacterial strains, indicating that modifications to the triazaspiro framework could lead to new antimicrobial agents .

Cardiovascular Research

Recent studies have explored the role of mitochondrial permeability transition pore (mPTP) inhibitors in treating myocardial infarction. Compounds based on the triazaspiro scaffold have shown promise in this area, indicating that 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide could similarly contribute to cardiovascular therapies by modulating mPTP activity .

Synthesis and Modification

The synthesis of this compound typically involves several key steps that allow for high specificity and yield. The synthetic pathways often include:

  • Formation of the spiro structure : Utilizing cyclization reactions.
  • Introduction of functional groups : Such as bromine and fluorine atoms to enhance reactivity.
  • Final acetamide formation : Through acylation reactions.

These synthetic strategies enable researchers to modify the compound for specific applications or improve its pharmacological profile .

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazaspiro ring system and the functional groups present in the compound allow it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogues

Core Spirocyclic Systems

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Key Differences : Replaces the triazadiene system with a diazaspirodecane core and a sulfonyl group instead of sulfanyl.
N-(2,4-dimethoxyphenyl)acetamide analogue
  • Key Differences : The acetamide is linked to a 2,4-dimethoxyphenyl group instead of 3-chloro-4-fluorophenyl.
  • Impact : Methoxy groups are electron-donating, enhancing solubility but reducing electrophilicity compared to halogenated analogues .

Substituent Effects on Acetamide Moieties

N-(4-Bromophenyl)acetamide
  • Structural Data : Bond lengths (e.g., C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from halogenated derivatives like the target compound.
  • Halogen Influence : Chlorine and fluorine in the target compound introduce stronger electron-withdrawing effects than bromine, affecting dipole moments and intermolecular interactions .

Crystallographic and Computational Insights

  • Structural Refinement : SHELXL () and ORTEP-3 () are widely used for resolving spirocyclic and acetamide-containing structures, ensuring consistency in bond-length and angle comparisons .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents on Acetamide Halogen Presence Molecular Weight (g/mol) Key Reference
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3-chloro-4-fluorophenyl Br, Cl, F ~588.9 (estimated) -
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane None (sulfonyl group) Br 441.3
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2,4-dimethoxyphenyl Br 547.5
N-(4-Bromophenyl)acetamide Simple acetamide 4-bromophenyl Br 214.1

Implications of Structural Variations

  • Electron-Withdrawing vs. Donating Groups : Halogens (Cl, F, Br) enhance electrophilicity and binding to hydrophobic pockets, whereas methoxy groups improve solubility but reduce target affinity .

Biological Activity

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and implications for future research.

Compound Structure and Properties

The compound features a unique spirocyclic structure characterized by multiple nitrogen atoms and a brominated phenyl group. Its molecular formula is C25H29BrClN4OS, with a molecular weight of approximately 499.47 g/mol. The presence of functional groups such as acetamide and sulfanyl contributes to its chemical reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the incorporation of various substituents. The general approach includes:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the triazaspirodecane framework.
  • Introduction of Functional Groups : Employing thiol and acetamide linkages to enhance biological activity.
  • Purification : Using chromatography techniques to isolate the desired product .

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with spirocyclic structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown efficacy against BRCA1/2 mutant cancer cells, suggesting potential applications in targeted cancer therapy .
  • Antibacterial Properties : Similar compounds have demonstrated increased antibacterial activity compared to their analogs, attributed to enhanced electron density on reactive sites within the molecular structure .

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical biological pathways. The unique spirocyclic structure may facilitate distinctive binding interactions that modulate target activity .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC25H29BrClN4OSPotential anticancer agent
9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-phthalazinonesC19H18F2N4OPARP inhibitor with EC50 = 0.3 nM
4-(4-bromophenyl)-thiosemicarbazideC7H8BrN3SEnhanced antibacterial activity

In research conducted on related compounds, significant findings include:

  • PARP Inhibition : A structurally similar compound demonstrated potent inhibition of PARP enzymes (Ki = 1.2 nM), which are crucial in DNA repair mechanisms in cancer cells .
  • Antimicrobial Efficacy : The increased antibacterial activity observed in thiosemicarbazide derivatives suggests that modifications similar to those in our target compound could enhance its effectiveness against bacterial strains .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its unique structural features warrant exploration into its potential therapeutic applications in oncology and infectious diseases.

Future studies should focus on:

  • In-depth Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • In Vivo Testing : Evaluating efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity to optimize lead compounds for drug development.

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